Naphthalen-2-ylmethanethiol
Description
Significance and Research Context of Naphthalen-2-ylmethanethiol within Organosulfur Chemistry
Within the broad field of organosulfur chemistry, this compound holds significance primarily as a versatile reactant and building block. pharmaffiliates.comcymitquimica.com Its thiol group (-SH) is a reactive center that participates in a variety of chemical transformations, making it a valuable intermediate for synthesizing more complex molecules. cymitquimica.com The presence of the bulky, aromatic naphthalene (B1677914) moiety influences the steric and electronic properties of the thiol group, conferring specific reactivity and stability.
The compound is recognized for its utility as a ligand in coordination chemistry and materials science. cymitquimica.com The sulfur atom can coordinate to metal centers, while the naphthalene group can engage in π-π stacking interactions, which are crucial for the self-assembly and stabilization of supramolecular structures. cymitquimica.comresearchgate.netresearchgate.net This dual functionality makes it an important component in the design of functional organic ligands and advanced materials. cymitquimica.com A notable application is its use as a reactant in the synthesis of labeled analogues of neuronal nitric oxide synthase (nNOS) inhibitors, highlighting its role in creating tools for biochemical research. pharmaffiliates.com
Historical Perspectives and Evolution of Research on Naphthalene-Based Thiols
The study of naphthalene-based thiols is rooted in the broader history of naphthalene chemistry, which began with the isolation of naphthalene from coal tar in the early 1820s. wikipedia.org Initial research focused on simple derivatives, including the isomeric naphthalenethiols, 1-naphthalenethiol (B1663976) and 2-naphthalenethiol (B184263). wikipedia.orgwikipedia.org The synthesis for these simpler thiols, such as the preparation of 2-naphthalenethiol from 2-naphthol (B1666908) via the Newman–Kwart rearrangement, has been well-established for decades. wikipedia.org
The evolution of synthetic methodologies allowed for the creation of more complex derivatives like this compound. Its synthesis, which can be achieved through a multi-step process involving the bromination of 2-methylnaphthalene (B46627) followed by reaction with a sulfur source like thiourea (B124793), represents a more advanced stage of naphthalene chemistry. researchgate.netmdpi.com This progression from simple thiols to more elaborate structures like this compound reflects a shift in research focus towards molecules that can serve as sophisticated building blocks for applications in materials science, medicinal chemistry, and catalysis. researchgate.net
Current Academic Relevance and Interdisciplinary Research Focus of this compound
The current academic relevance of this compound is notably interdisciplinary, spanning materials science, medicinal chemistry, and catalysis.
Materials Science and Nanotechnology : A significant area of research involves the use of this compound as a surface ligand for synthesizing and modifying metal nanoclusters. researchgate.netrsc.org For instance, it has been instrumental in the creation of a silver nanocluster, Ag₁₂(SCH₂C₁₀H₇)₆(CF₃CO₂)₆(CH₃CN)₆, which exhibits dual-emission and reversible thermochromism (changing color from red to bright yellow with temperature). researchgate.netrsc.orgscience.gov The compound is described as a luminescent, supramolecular material that can also react with aluminum to generate nanoparticles. cymitquimica.com These properties are of high interest for developing new optical sensors, display technologies, and functional nanomaterials. researchgate.net
Medicinal Chemistry : In the pharmaceutical and biomedical fields, this compound serves as a key intermediate. It is employed in the multi-step synthesis of turn-adopting peptidomimetics that function as antagonists for the formyl peptide receptor-1 (FPR1). acs.org Given that dysregulated FPR1 activity is linked to chronic inflammation and other pathological conditions, these synthetic molecules represent potential therapeutic leads. acs.org Its role as a reactant in preparing nNOS inhibitor analogues further underscores its value in developing chemical probes for studying biological systems. pharmaffiliates.com
Catalysis and Organic Synthesis : The compound and its derivatives are utilized in studies of advanced catalytic processes. For example, naphthalene-derived systems are viable substrates in the oxidative cleavage and ammoxidation of organosulfur compounds, a process aimed at creating nitriles directly from thiols under cyanide-free conditions. nih.gov It is also used as a precursor in visible-light-promoted coupling reactions. acs.org
Table 2: Selected Research Applications of this compound
| Research Area | Specific Application | Key Finding/Outcome | Reference |
|---|---|---|---|
| Materials Science | Ligand for silver nanocluster synthesis | Creation of a thermochromic, dual-emission Ag₁₂ nanocluster. | researchgate.netrsc.org |
| Medicinal Chemistry | Intermediate for Formyl Peptide Receptor-1 (FPR1) antagonist synthesis | Successful synthesis of a complex peptidomimetic with potential anti-inflammatory applications. | acs.org |
| Medicinal Chemistry | Reactant for neuronal nitric oxide synthase (nNOS) inhibitor synthesis | Used as a reactant and identified as an impurity in the synthesis of a labeled nNOS inhibitor. | pharmaffiliates.com |
| Catalysis | Substrate in oxidative cleavage/cyanation reactions | Demonstrated as a viable substrate for converting organosulfur compounds to nitriles. | nih.gov |
Overview of Major Research Themes and Future Directions for this compound Studies
The major research themes surrounding this compound are centered on its application as a functional molecule in synthesis and materials science. Key themes include its role as a stabilizing ligand for creating luminescent and chromic metal nanoclusters and its utility as a versatile building block for complex, biologically relevant molecules. rsc.orgacs.org
Future research directions are likely to expand upon these foundations:
Advanced Functional Materials : There is significant potential in exploring the use of this compound with other metals beyond silver to create novel alloy nanoclusters with unique photophysical, electronic, or catalytic properties. researchgate.netresearchgate.net Tailoring the ligand structure could lead to materials with precisely controlled characteristics for applications in optoelectronics and sensing.
Drug Discovery and Development : The compound's demonstrated utility as a scaffold in medicinal chemistry suggests its potential for broader use in drug discovery. researchgate.netacs.org Future work could involve designing and synthesizing new libraries of naphthalene-containing compounds for screening against various biological targets.
Green Chemistry and Catalysis : Further investigation into the reactivity of this compound in novel catalytic systems could contribute to the development of more sustainable and efficient chemical transformations. nih.govacs.org Its application in photochemistry and as a component in self-assembled monolayers for organic electronics also presents promising avenues for future studies. acs.orgresearchgate.netunibo.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQBQCAUQRBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Naphthalen 2 Ylmethanethiol and Its Derivatives
Established Synthetic Pathways to Naphthalen-2-ylmethanethiol
The synthesis of this compound is not as widely documented as that of simpler thiols. However, established methods in organic synthesis can be applied to its preparation, typically involving a two-step process from readily available starting materials. A common precursor is 2-methylnaphthalene (B46627), which is first halogenated and then converted to the corresponding thiol.
Strategies for Carbon-Sulfur Bond Formation in this compound Synthesis
The crucial step in the synthesis of this compound is the formation of the carbon-sulfur bond. A prevalent strategy involves the nucleophilic substitution of a good leaving group on the methyl carbon of a 2-methylnaphthalene derivative with a sulfur-containing nucleophile.
One of the most common methods for introducing a thiol group is through the reaction of an alkyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to yield the thiol. ias.ac.inresearchgate.net In the context of this compound synthesis, the precursor 2-(bromomethyl)naphthalene (B188764) is a suitable starting material. This intermediate can be synthesized from 2-methylnaphthalene via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azo-bis-isobutyronitrile (AIBN).
The subsequent reaction of 2-(bromomethyl)naphthalene with thiourea in a suitable solvent like ethanol (B145695) proceeds via an SN2 mechanism to form S-(naphthalen-2-ylmethyl)isothiouronium bromide. The final step is the alkaline hydrolysis of this salt, typically with a base such as sodium hydroxide, which cleaves the C-S bond of the isothiouronium intermediate to liberate the desired this compound.
An alternative, more direct approach to the carbon-sulfur bond formation is the reaction of 2-(bromomethyl)naphthalene with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). This reaction also proceeds via a nucleophilic substitution mechanism, where the hydrosulfide anion displaces the bromide to directly form this compound.
Interactive Table 1: Common Strategies for Carbon-Sulfur Bond Formation
| Starting Material | Reagent(s) | Intermediate | Product |
| 2-(Bromomethyl)naphthalene | 1. Thiourea2. NaOH (aq) | S-(Naphthalen-2-ylmethyl)isothiouronium bromide | This compound |
| 2-(Bromomethyl)naphthalene | Sodium hydrosulfide (NaSH) | - | This compound |
Optimization of Reaction Conditions and Precursor Selection
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions and the purity of the precursors. For the initial bromination of 2-methylnaphthalene, controlling the reaction temperature and the amount of initiator is crucial to prevent side reactions, such as di-bromination or ring bromination.
In the subsequent conversion of 2-(bromomethyl)naphthalene to the thiol, the choice of solvent and base for the hydrolysis of the isothiouronium salt can influence the yield and purity of the final product. The use of a phase-transfer catalyst can sometimes be beneficial in the reaction with sodium hydrosulfide, especially if there are solubility issues between the organic and aqueous phases.
The selection of the precursor is also a key factor. While 2-(bromomethyl)naphthalene is a common choice, other derivatives with different leaving groups, such as 2-(chloromethyl)naphthalene (B1583795) or 2-(tosyloxymethyl)naphthalene, could also be employed. The choice of leaving group will affect the reaction kinetics, with tosylates and bromides generally being more reactive than chlorides.
Advanced Synthetic Approaches to Functionalized this compound Derivatives
The functionalization of the naphthalene (B1677914) core of this compound allows for the synthesis of a diverse range of derivatives with potentially interesting chemical and physical properties. Advanced synthetic methodologies focus on achieving high regioselectivity and, where applicable, stereoselectivity.
Regioselective Functionalization Techniques for Naphthalene Core Modification
Direct functionalization of the naphthalene ring of this compound can be challenging due to the presence of the reactive thiol group. Therefore, a more common strategy is to introduce the desired functional groups onto the naphthalene skeleton before the introduction of the methanethiol (B179389) moiety.
C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including naphthalene derivatives. nih.govresearchgate.netresearchgate.netdntb.gov.ua By employing appropriate directing groups, it is possible to selectively introduce substituents at specific positions on the naphthalene ring. For instance, a directing group at the C1 or C3 position of a naphthalene precursor could be used to guide the introduction of a functional group at a neighboring position before the conversion to the final this compound derivative.
Traditional electrophilic aromatic substitution reactions on substituted naphthalenes can also be used, although the regioselectivity can be more difficult to control and often leads to mixtures of isomers. The directing effect of the existing substituent on the naphthalene ring will determine the position of the incoming electrophile.
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective synthetic methods. While this compound itself is not chiral, derivatives can be made chiral by introducing a stereocenter on the methylene (B1212753) carbon or on a substituent on the naphthalene ring.
One approach to creating chiral derivatives is through the asymmetric addition of a thiol to a prochiral substrate. For example, the enantioselective sulfa-Michael reaction of a naphthalene-thiol with an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, can produce chiral β-sulfanyl ketones. nih.gov Although this example uses naphthalene-1-thiol, the principle can be extended to reactions that would lead to chiral derivatives of this compound.
Another strategy involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the reactions. For instance, a chiral alcohol precursor could be converted to a thiol with retention or inversion of configuration, depending on the reaction mechanism.
Sustainable Synthesis and Green Chemistry Principles Applied to this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its derivatives by considering alternative solvents, reagents, and reaction conditions.
A key area for the application of green chemistry in thiol synthesis is the use of more environmentally benign solvents. Water is an attractive alternative to volatile organic compounds (VOCs) as a reaction medium. The alkylation of thiols with alkyl halides has been shown to proceed efficiently in water, often in the presence of a simple base like potassium carbonate or triethylamine, offering a greener route to thioethers and, by extension, to thiols from their corresponding halides. sid.irjmaterenvironsci.com
Furthermore, the development of catalytic, atom-economical reactions is a central tenet of green chemistry. For instance, metal-free, aerobic oxidation of thiols to sulfonyl halides has been reported as an environmentally benign process. rsc.org While this is a reaction of thiols rather than a synthesis of them, it highlights the trend towards developing cleaner synthetic methodologies for sulfur-containing compounds.
The use of microwave irradiation or mechanochemistry (grindstone chemistry) can also contribute to more sustainable synthetic protocols by reducing reaction times and solvent usage.
Interactive Table 2: Green Chemistry Approaches in Thiol Synthesis
| Green Chemistry Principle | Application in Thiol Synthesis | Benefit |
| Use of Safer Solvents | Alkylation of thiols in water | Reduces use of volatile organic compounds (VOCs) |
| Atom Economy | Catalytic methods for C-S bond formation | Minimizes waste by maximizing the incorporation of starting materials into the final product |
| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption |
| Use of Renewable Feedstocks | (Potential) Use of bio-based starting materials | Reduces reliance on fossil fuels |
| Design for Degradation | (Potential) Design of biodegradable derivatives | Minimizes environmental persistence |
Development of Catalytic and Solvent-Free Methodologies
The synthesis of arylmethanethiols, including this compound, traditionally involves nucleophilic substitution reactions. A common laboratory-scale method is the reaction of an arylmethyl halide, such as 2-(chloromethyl)naphthalene, with a sulfur nucleophile like sodium hydrosulfide or thiourea. wikipedia.orgchemistrysteps.com The thiourea method proceeds through a two-step, one-pot process involving an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the thiol. wikipedia.org This route is particularly effective for primary halides. wikipedia.org
Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and reduce environmental impact. In the context of thiol synthesis, transition-metal catalysts, particularly those based on palladium and copper, have been employed for the formation of carbon-sulfur bonds in aryl thiols. beilstein-journals.org While direct catalytic synthesis of this compound from non-halogenated precursors is a developing area, existing nucleophilic substitution routes can be enhanced through catalysis. For instance, phase-transfer catalysts can be used to facilitate the reaction between an organic-soluble arylmethyl halide and an aqueous-soluble sulfur salt, improving reaction rates and yields.
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce pollution, lower costs, and simplify processes. cmu.edu The alkylation of thiols to produce sulfides has been successfully demonstrated under solvent-free conditions, often requiring only heat to proceed. jmaterenvironsci.com A similar approach can be envisioned for the synthesis of this compound, where 2-(chloromethyl)naphthalene and a solid sulfur source are reacted directly. Such solvent-free reactions can sometimes proceed more efficiently and selectively than their solution-based counterparts, as the regular arrangement of molecules in a crystal can facilitate the desired transformation. cmu.edu
| Methodology | Typical Reagents | Key Advantages | Potential Challenges |
|---|---|---|---|
| Traditional Solvent-Based | Arylmethyl halide, Sodium Hydrosulfide, Thiourea, Organic Solvent (e.g., Ethanol) | Well-established and reliable for lab scale. | Generates solvent waste; potential for side reactions (e.g., sulfide (B99878) formation). wikipedia.orgchemistrysteps.com |
| Catalytic (Phase-Transfer) | Arylmethyl halide, Sulfur source, Aqueous/Organic biphasic system, Catalyst (e.g., Quaternary ammonium (B1175870) salt) | Increased reaction rates; improved mixing of immiscible reactants. | Requires catalyst separation and recovery; potential for catalyst deactivation. |
| Solvent-Free | Arylmethyl halide, Solid sulfur source (e.g., Thiourea) | Reduces or eliminates solvent waste; simplifies workup; lowers costs. cmu.edu | May require higher temperatures; challenges in mixing and heat transfer for large-scale reactions. libretexts.org |
Atom Economy and Waste Minimization in Thiol Preparations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they inherently generate less waste. libretexts.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.
The synthesis of thiols from alkyl halides is a classic example of a substitution reaction. For instance, in the synthesis of this compound from 2-(chloromethyl)naphthalene and sodium hydrosulfide, sodium chloride is formed as a byproduct.
Reaction: C₁₀H₇CH₂Cl + NaSH → C₁₀H₇CH₂SH + NaCl
The theoretical atom economy for this reaction can be calculated as:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (174.26 / (176.64 + 56.06)) x 100 ≈ 74.9%
This indicates that approximately 25% of the reactant mass is converted into a byproduct (NaCl). The thiourea method results in the formation of sodium bromide and urea (B33335) as byproducts, also leading to a lower atom economy. wikipedia.org
Waste minimization in thiol preparations extends beyond atom economy to consider factors like solvent use, reagent toxicity, and energy consumption. This is often quantified using metrics like the E-Factor (mass ratio of waste to product) or Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the product. nih.gov Strategies to minimize waste include:
Catalysis : Using catalysts instead of stoichiometric reagents can significantly reduce waste. mdpi.com
Solvent Management : Opting for greener solvents, reducing the volume of solvent used, or implementing solvent recycling can drastically lower the E-Factor. mdpi.com
Process Optimization : Improving reaction yields and reducing the need for complex purification steps minimizes waste from side products and separation media. acs.org
| Synthetic Route | Reaction Type | Theoretical Atom Economy | Primary Byproducts | Green Chemistry Considerations |
|---|---|---|---|---|
| From Alkyl Halide + NaSH | Substitution | ~75% (for chloride) | Inorganic Salt (e.g., NaCl) | Generates stoichiometric salt waste. |
| From Alkyl Halide + Thiourea | Substitution | Lower than NaSH route | Inorganic Salt, Urea | Generates multiple byproducts. wikipedia.org |
| Addition of H₂S to Alkene | Addition | 100% | None | Highly atom-economical but requires a suitable alkene precursor. wikipedia.org |
Scale-Up Considerations and Industrial Relevance of this compound Synthesis
Transitioning the synthesis of this compound from a laboratory bench to an industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key Scale-Up Considerations:
Heat Management : The nucleophilic substitution reactions used to synthesize thiols are often exothermic. On a large scale, efficient heat removal is crucial to prevent thermal runaways and maintain control over the reaction temperature. This requires specialized reactors with appropriate cooling systems.
Mass Transfer : Ensuring adequate mixing of reactants, especially in heterogeneous systems (e.g., solid-liquid or biphasic liquid-liquid reactions), is more challenging in large vessels. Poor mixing can lead to localized "hot spots," reduced yields, and an increase in byproduct formation.
Safety and Handling : Thiols are known for their strong, unpleasant odors. Industrial-scale production requires closed systems and effective off-gas treatment (e.g., scrubbers) to prevent the release of malodorous compounds into the environment and to protect workers. The handling of reagents like sodium hydrosulfide, which can release toxic hydrogen sulfide gas upon acidification, also necessitates stringent safety protocols.
Downstream Processing : Isolation and purification of the final product must be adapted for large quantities. While laboratory procedures may rely on column chromatography, industrial processes favor more scalable techniques like distillation, crystallization, or extraction to achieve the desired purity.
Industrial Relevance: this compound is recognized as a valuable intermediate in the synthesis of more complex compounds. cymitquimica.com Its potential industrial applications are rooted in its unique chemical properties:
Materials Science : It is a supramolecular compound that reacts with aluminum to form nanosized particles, indicating potential applications in the development of novel materials. cymitquimica.com
Organic Synthesis : The compound possesses functionalities that are useful for creating organic ligands, which are essential in catalysis and coordination chemistry. cymitquimica.com It has also been shown to participate in reductive bond cleavage reactions. cymitquimica.com The naphthalene moiety itself is a crucial building block in the pharmaceutical, agrochemical, and dye industries, suggesting that its thiol derivative could serve as a precursor for a range of specialized chemicals. nih.govknowde.com
The successful scale-up of this compound synthesis is therefore relevant for supplying this intermediate to industries focused on advanced materials and specialty chemicals.
Reaction Mechanisms and Chemical Transformations of Naphthalen 2 Ylmethanethiol
Nucleophilic Reactivity of the Thiol Moiety
The thiol group of naphthalen-2-ylmethanethiol is the primary site of its nucleophilic character. The sulfur atom, with its lone pairs of electrons, can be readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent, soft nucleophile that readily engages in substitution and addition reactions.
The thiolate anion derived from this compound is an excellent nucleophile for substitution reactions, particularly with alkyl halides, leading to the formation of thioethers (sulfides). This transformation is a cornerstone of thioether synthesis and typically proceeds via an Sₙ2 mechanism. acsgcipr.org The reaction involves the attack of the thiolate on an electrophilic carbon atom, displacing a leaving group.
The general reaction can be represented as:
Step 1 (Deprotonation): Naphth-CH₂-SH + Base → Naphth-CH₂-S⁻ + Base-H⁺
Step 2 (Substitution): Naphth-CH₂-S⁻ + R-X → Naphth-CH₂-S-R + X⁻
Where Naphth is the naphthalen-2-yl group, R is an alkyl or other suitable organic group, and X is a leaving group such as a halide (Cl, Br, I). A variety of bases and solvents can be employed to facilitate this reaction, depending on the specific substrate.
| Electrophile (R-X) | Product | Reaction Type | Significance |
|---|---|---|---|
| Methyl Iodide (CH₃I) | (Naphthalen-2-ylmethyl)(methyl)sulfane | Sₙ2 Alkylation | Formation of a simple alkyl thioether. |
| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Benzyl(naphthalen-2-ylmethyl)sulfane | Sₙ2 Alkylation | Synthesis of a diarylmethyl-type thioether. |
| Allyl Chloride (CH₂=CHCH₂Cl) | Allyl(naphthalen-2-ylmethyl)sulfane | Sₙ2 Alkylation | Introduction of an unsaturated alkyl chain. |
Beyond substitution, the nucleophilic sulfur of this compound can add across carbon-carbon multiple bonds in unsaturated systems. These reactions provide powerful methods for carbon-sulfur bond formation and derivatization.
Thiol-Michael Addition: This reaction, a type of conjugate addition, involves the addition of the thiol to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.commdpi.com The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate. masterorganicchemistry.commdpi.com The thiolate then attacks the β-carbon of the unsaturated system. masterorganicchemistry.com
Thiol-ene Reaction: The thiol-ene reaction is a highly efficient "click" chemistry process that involves the addition of a thiol across an alkene (ene). wikipedia.orgtaylorandfrancis.com It most commonly proceeds via a free-radical mechanism, which can be initiated by light or a radical initiator. wikipedia.orgnih.gov This process results in the anti-Markovnikov addition of the thiol to the double bond, forming a thioether. wikipedia.orgnih.gov
Thiol-yne Reaction: Analogous to the thiol-ene reaction, thiols can also add to alkynes. This reaction can be initiated by radicals or catalyzed by bases and provides access to vinyl sulfides. masterorganicchemistry.comnih.gov Depending on the reaction conditions and stoichiometry, a second addition can occur, leading to a dithioether product. masterorganicchemistry.com
| Unsaturated System | Reaction Name | Mechanism | Product Type |
|---|---|---|---|
| α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Thiol-Michael Addition | Base-catalyzed nucleophilic addition | β-Thioether ketone |
| Alkene (e.g., 1-Octene) | Thiol-ene Reaction | Radical chain reaction | Anti-Markovnikov thioether |
| Alkyne (e.g., Phenylacetylene) | Thiol-yne Reaction | Radical or nucleophilic addition | Vinyl sulfide (B99878) |
Redox Chemistry of this compound
The sulfur atom in this compound can exist in various oxidation states, making it an active participant in redox reactions. The most common transformation is its oxidation to a disulfide, but reductive cleavage of its derivatives is also a key aspect of its chemistry.
Thiols are readily oxidized to form disulfides, and this compound is no exception. This oxidative coupling reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, yielding bis(naphthalen-2-ylmethyl) disulfide. This transformation is a fundamental process in organosulfur chemistry. biolmolchem.com
A wide array of oxidizing agents can effect this transformation, ranging from mild reagents like atmospheric oxygen and iodine to stronger oxidants. chemistrysteps.com The mechanism can vary depending on the oxidant used but often involves the formation of a thiyl radical (Naphth-CH₂-S•) as a key intermediate, which then dimerizes. rsc.orgrsc.org
| Oxidizing Agent | Reaction Conditions | Key Features |
|---|---|---|
| Oxygen (O₂) | Often base-catalyzed or occurs upon standing in air | A "green" and mild oxidant, though can be slow. |
| Iodine (I₂) | Typically in the presence of a base (e.g., triethylamine) | A classic, reliable method for disulfide formation. |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, sometimes with a catalyst | Common and effective, but over-oxidation is possible. |
| Dimethyl Sulfoxide (DMSO) | Often under acidic conditions (e.g., with HI) | Effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com |
The sulfur-containing bonds in derivatives of this compound can be cleaved under reductive conditions. This is particularly important for the disulfide and thioether derivatives.
Disulfide Bond Reduction: The disulfide bond in bis(naphthalen-2-ylmethyl) disulfide is relatively weak and can be readily cleaved by various reducing agents to regenerate the parent thiol. This reversibility is a key feature of disulfide chemistry.
Thioether Bond Cleavage: The carbon-sulfur bond in thioethers derived from this compound can also be cleaved. Reductive cleavage of the alkyl-sulfur bond can be achieved using dissolving metal reductions, such as sodium in liquid ammonia. thieme-connect.de More recently, electrochemical methods have been developed for the selective cleavage of C(sp³)–S bonds in thioethers, which proceed via single-electron transfer to generate a carbon-centered radical and a thiolate anion. chemrxiv.org
| Substrate | Reducing Agent/Method | Bond Cleaved | Product(s) |
|---|---|---|---|
| Bis(naphthalen-2-ylmethyl) disulfide | Sodium borohydride (B1222165) (NaBH₄) | S-S | This compound |
| Alkyl (naphthalen-2-ylmethyl) thioether | Sodium in liquid ammonia | C(alkyl)-S | Naphthalen-2-ylmethanethiolate and alkane |
| Alkyl (naphthalen-2-ylmethyl) thioether | Electroreduction | C(alkyl)-S | Naphthalen-2-ylmethanethiolate and alkyl radical |
Metal-Mediated and Catalytic Reactions Involving this compound
The sulfur atom of this compound can act as a soft Lewis base, allowing it to coordinate with various transition metals to form metal complexes. mdpi.comnih.gov In these complexes, the thiol or its corresponding thiolate can serve as a ligand. researchgate.net The naphthalene (B1677914) moiety itself can also participate in coordination, for instance, by forming η⁶-arene complexes with metals like chromium. researchgate.net
The formation of such metal complexes can influence the reactivity of the thiol and is central to many catalytic processes. Thioethers, derived from this compound, can be substrates in transition metal-catalyzed cross-coupling reactions, where the C-S bond is selectively cleaved. chemrxiv.org Furthermore, the presence of a thiol can act as a promoter in certain catalytic reactions. For example, thiols have been shown to promote acid-catalyzed reactions by reducing the energy barrier of rate-determining steps. researchgate.net The development of novel metallosalens modified with naphthalene has shown promise in creating complexes with enhanced electronic interactions and efficacy in various applications. nih.gov
| Metal Ion Example | Type of Interaction | Potential Application |
|---|---|---|
| Palladium(II), Platinum(II) | Coordination via sulfur (thiolate ligand) | Catalysis, synthesis of anticancer agents. nih.gov |
| Copper(II), Nickel(II), Cobalt(II) | Formation of coordination complexes | Development of new materials and catalysts. researchgate.net |
| Chromium(0) (as Cr(CO)₃) | Coordination to the naphthalene ring (η⁶-complex) | Precursors for organometallic synthesis. researchgate.net |
Complexation with Metal Centers and Role as Organic Ligands
This compound possesses functionalities that make it an effective organic ligand in coordination chemistry. cymitquimica.com The thiol (-SH) group can be deprotonated to form a thiolate (S⁻), which acts as a soft Lewis base, showing a strong affinity for soft metal centers such as silver (Ag⁺), gold (Au⁺), mercury (Hg²⁺), and copper (Cu⁺). The naphthalene moiety, a bulky aromatic group, influences the steric and electronic properties of the resulting metal complexes, potentially facilitating π-π stacking interactions between adjacent ligands. researchgate.net
The large naphthalene groups can induce significant steric hindrance, which dictates the geometry and coordination number of the metal center. nsf.gov Furthermore, these aromatic groups can engage in non-covalent interactions, such as π-π stacking, which can influence the crystal packing of the complexes and stabilize the supramolecular architecture. researchgate.net For instance, in the aforementioned silver nanocluster, π-π stacking interactions were observed between adjacent naphthyl ligands with a centroid-to-centroid distance of 3.960 Å. researchgate.net
| Metal Center | Typical Coordination Mode | Role of Naphthalene Moiety | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Silver (Ag) | Bridging or Terminal Thiolate | Steric bulk, π-π stacking | Nanoclusters, Coordination Polymers | researchgate.net |
| Copper (Cu) | Bridging Thiolate | Steric hindrance, Electronic tuning | Catalytic Intermediates | |
| Gold (Au) | Terminal Thiolate | Surface passivation, Self-assembly | Self-Assembled Monolayers (SAMs) | |
| Palladium (Pd) / Platinum (Pt) | Terminal or Bridging Thiolate | Modulation of electronic properties | Cross-coupling Catalysts |
Catalytic Cycles and Reaction Kinetics Modulated by this compound
Detailed research findings on the specific involvement of this compound in modulating catalytic cycles or its reaction kinetics are not extensively available in the public domain. However, the structural motifs present in the molecule—a thiol group attached to a methylene (B1212753) spacer and a naphthalene ring—suggest potential roles in catalysis.
Thiol-containing compounds are known to act as ligands for a variety of transition metals used in catalysis, such as nickel, palladium, and copper. nih.gov The binding of a ligand like this compound to a metal center can modify the catalyst's electronic and steric environment. These modifications can, in turn, influence the catalyst's activity, selectivity, and lifetime in a catalytic cycle. nsf.gov For example, the electron-donating ability and steric bulk of the ligand can affect key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nsf.gov While general principles suggest these potential roles, specific studies quantifying the kinetic impact or mapping the catalytic cycles involving this compound are not readily found.
Photochemical and Radical-Mediated Transformations of this compound
Photoinduced Self- and Cross-Coupling Reactions
While direct studies on the photoinduced coupling of this compound are limited, the reactivity of aryl thiols in photochemical transformations provides a strong basis for understanding its potential reactions. Aryl thiols can participate in photoinduced C-S cross-coupling reactions with aryl halides, often facilitated by a copper catalyst. These reactions can proceed under mild conditions, such as 0°C or below, upon irradiation with light.
The general mechanism for such transformations is believed to involve a single-electron transfer (SET) from a copper(I)-thiolate complex, which is formed in situ, to the aryl halide. This SET process generates an aryl radical and a copper(II)-thiolate species. The subsequent recombination of these radical species within the solvent cage can lead to the formation of the C-S bond and regeneration of the copper(I) catalyst. This radical-based pathway contrasts with thermally driven, non-photoinduced coupling reactions, which are often proposed to occur via a concerted mechanism.
This compound, as an aryl-alkyl thiol, would be expected to follow similar reactivity patterns. Upon deprotonation to the thiolate, it can form a photosensitive complex with a metal like copper. Irradiation with a suitable wavelength of light could then initiate the SET process, leading to the formation of a naphthalen-2-ylmethylthiyl radical, which can then couple with another radical species (either from an aryl halide in a cross-coupling reaction or another thiyl radical in a self-coupling reaction to form a disulfide).
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Catalyst | CuI (copper(I) iodide) | Forms photosensitive thiolate complex | |
| Reactants | Aryl Thiol, Aryl Halide (Iodide or Bromide) | Coupling partners for C-S bond formation | |
| Base | Inorganic or Organic Base (e.g., K₃PO₄) | Deprotonates the thiol to form the active thiolate nucleophile | |
| Solvent | Aprotic Polar Solvent (e.g., DMF, Dioxane) | Solubilizes reactants and intermediates | |
| Light Source | Visible light (e.g., Blue LEDs) | Provides energy to excite the metal-thiolate complex | |
| Temperature | -40°C to 30°C | Allows for mild reaction conditions |
Electron Donor-Acceptor (EDA) and Thiol-Oxygen Co-oxidation (TOCO) Complex Formation Mechanisms
Electron Donor-Acceptor (EDA) Complex Formation:
An Electron Donor-Acceptor (EDA) complex is a ground-state aggregate formed through weak dipole-dipole interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.org Upon irradiation with visible light, this complex can be excited, leading to a single-electron transfer (SET) from the donor to the acceptor, generating radical ions that can initiate subsequent chemical reactions. beilstein-journals.orgnih.gov
This compound has the potential to act as an electron donor in the formation of EDA complexes. The naphthalene ring is an extended π-system, making it electron-rich and capable of acting as a π-donor. The sulfur atom of the thiol group also has lone pairs of electrons and can contribute to the donor capacity of the molecule. When mixed with a suitable electron acceptor (e.g., electron-deficient arenes, olefins, or specific reagents like Togni's reagent), this compound can form an EDA complex. nih.gov The formation of this complex often results in a new absorption band in the UV-visible spectrum, typically in the visible region, allowing for photoactivation with visible light. beilstein-journals.org The mechanism proceeds as follows:
Complex Formation: this compound (Donor, D) and an electron acceptor (Acceptor, A) form a ground-state complex: D + A ⇌ [D•••A].
Photoexcitation: The EDA complex absorbs light (hν), promoting it to an excited state: [D•••A] + hν → [D•••A]*.
Electron Transfer: In the excited state, an electron is transferred from the donor to the acceptor, forming a radical ion pair: [D•••A]* → [D•⁺•••A•⁻].
Radical Reaction: The generated radicals can then escape the solvent cage and participate in various chemical transformations, such as additions, cyclizations, or couplings. beilstein-journals.org
Thiol-Oxygen Co-oxidation (TOCO) Complex Formation:
The oxidation of thiols in the presence of molecular oxygen can proceed through radical mechanisms, and the Thiol-Oxygen Co-oxidation (TOCO) process is a key example. This process typically involves the co-oxidation of a thiol and another substrate, such as an olefin. The mechanism is initiated by the formation of a thiyl radical (RS•) from the parent thiol (RSH).
For this compound, the initial step is the generation of the naphthalen-2-ylmethylthiyl radical (Nap-CH₂S•). This can be achieved through various means, including photolysis, radiolysis, or interaction with a radical initiator. Once formed, the thiyl radical can react with molecular oxygen (O₂), which is a ground-state diradical. This interaction is a critical step in the oxidation pathway.
A plausible mechanism for the involvement of this compound in an oxygen-mediated process is:
Initiation: Formation of the naphthalen-2-ylmethylthiyl radical: Nap-CH₂SH → Nap-CH₂S• + H•.
Reaction with Oxygen: The thiyl radical reacts with molecular oxygen to form a peroxyl-type radical: Nap-CH₂S• + O₂ → Nap-CH₂SOO•.
Propagation/Termination: This peroxyl radical is highly reactive and can abstract a hydrogen atom from another thiol molecule to form a hydroperoxide and regenerate a thiyl radical, propagating the chain reaction: Nap-CH₂SOO• + Nap-CH₂SH → Nap-CH₂SOOH + Nap-CH₂S•. Alternatively, it can participate in other termination or propagation steps leading to various oxidized sulfur species like sulfenic, sulfinic, or sulfonic acids, or disulfides.
The presence of the naphthalene moiety can influence the stability and reactivity of the intermediate radicals through resonance effects. The oxidation of thiols by oxygen can also be catalyzed by trace amounts of transition metal ions. nih.govnih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation in Naphthalen 2 Ylmethanethiol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthalen-2-ylmethanethiol Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations of its constituent atoms, a complete structural and conformational picture can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂) protons, and the thiol (-SH) proton. The aromatic region would likely show a complex multiplet pattern typical for a 2-substituted naphthalene system. The methylene protons, being adjacent to the electron-withdrawing naphthalene ring and the sulfur atom, would likely appear as a doublet, coupled to the thiol proton. The thiol proton itself would likely present as a triplet, due to coupling with the methylene protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for the ten carbons of the naphthalene ring system and the single methylene carbon. The chemical shift of the methylene carbon would be particularly informative, reflecting the influence of the adjacent sulfur and aromatic moieties.
While specific experimental data for this compound is limited, a comparison with the known NMR data for 2-naphthalenethiol (B184263) can provide valuable insights. The key difference would be the presence of the methylene group in this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Aromatic Protons | 7.30 - 7.90 (m) | 125.0 - 135.0 |
| -CH₂- | ~3.8 (d) | ~30.0 |
| -SH | ~1.6 (t) | - |
Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the this compound molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the coupling network between protons. libretexts.orgoxinst.comlibretexts.org It would clearly show the correlation between the methylene protons and the thiol proton, as well as the couplings between adjacent aromatic protons on the naphthalene ring. libretexts.orgoxinst.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to identify which protons are directly attached to which carbons. nanalysis.commagritek.comhmdb.ca For this compound, the HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and correlations for each aromatic proton with its corresponding carbon atom. nanalysis.commagritek.comhmdb.ca
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the methanethiol (B179389) side chain relative to the naphthalene ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-S, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. The S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is generally found in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring are expected in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-H and C-S stretching vibrations are also observable in the Raman spectrum. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the aromatic system.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| S-H Stretch | ~2560 (weak) | ~2560 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-S Stretch | 600 - 800 | 600 - 800 |
Note: These are predicted frequency ranges based on characteristic functional group vibrations.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
For this compound (C₁₁H₁₀S), the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 174.05 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A prominent fragmentation would be the cleavage of the C-S bond, leading to the formation of a stable naphthylmethyl cation (m/z 141) and a sulfhydryl radical (•SH). Another possible fragmentation is the loss of the entire methanethiol group to give a naphthalene radical cation (m/z 128). Further fragmentation of the naphthalene ring system would also be observed.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 174 | [C₁₁H₁₀S]⁺˙ | Molecular Ion |
| 141 | [C₁₁H₉]⁺ | Loss of •SH |
| 128 | [C₁₀H₈]⁺˙ | Loss of •CH₂SH |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Electronic Spectroscopy for Photophysical Properties of this compound and its Assemblies
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between electronic energy levels. uobabylon.edu.iq
The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions within the naphthalene chromophore. uobabylon.edu.iq Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region. These transitions are typically π → π* in nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. uobabylon.edu.iq
The presence of the methanethiol substituent at the 2-position of the naphthalene ring is expected to cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. This is due to the electron-donating nature of the sulfur atom, which can interact with the π-system of the naphthalene ring through hyperconjugation and inductive effects, thereby slightly lowering the energy of the electronic transitions.
It is anticipated that the spectrum would show multiple absorption bands, characteristic of the fine vibrational structure often observed in the electronic spectra of polycyclic aromatic hydrocarbons. The insulating methylene group between the naphthalene ring and the thiol group would likely result in less perturbation of the naphthalene's electronic structure compared to a directly substituted thiol, as in 2-naphthalenethiol.
Table 4: Predicted UV-Visible Absorption Maxima and Electronic Transitions for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
| ~220 | π → π | Naphthalene Ring |
| ~275 | π → π | Naphthalene Ring |
| ~315 | π → π* | Naphthalene Ring |
Note: These are predicted values based on the known spectrum of naphthalene and the expected substituent effects.
Luminescence and Fluorescence Spectroscopy: Excimer Emission and Thermochromism
Luminescence and fluorescence spectroscopy are powerful tools for investigating the electronic structure and excited-state dynamics of aromatic molecules like this compound. The naphthalene moiety serves as the primary chromophore and fluorophore, responsible for its characteristic absorption and emission properties. In dilute solutions, naphthalene derivatives typically exhibit monomer fluorescence, characterized by a structured emission spectrum. However, under specific conditions of concentration, solvent, or molecular arrangement, deviations from this behavior, such as excimer emission, can occur.
An excimer, short for "excited dimer," is a transient dimeric species formed when an excited-state molecule associates with a ground-state molecule of the same kind. This phenomenon is highly dependent on the proximity and parallel orientation of the naphthalene rings. The resulting excimer emission is characterized by a broad, structureless, and red-shifted band compared to the monomer fluorescence. While specific studies detailing the excimer emission of this compound are not prevalent, the behavior of similar naphthalene derivatives provides insight. For instance, organosilicon derivatives of naphthalene show strong excimer-like emission in DMSO-water mixtures, with the intensity increasing with water content due to aggregation. Similarly, a polyurethane based on 1,5-naphthalene diisocyanate forms intramolecular excimers in dilute solutions, with the effect enhanced in poor solvents that promote intramolecular contact between the naphthyl groups. The formation of excimers is thus a key indicator of the aggregation or specific conformation of naphthalene-containing compounds.
Thermochromism, the phenomenon of reversible color change with temperature, can also be observed in the context of fluorescence, often termed thermochromic luminescence. This change is typically linked to temperature-induced alterations in the molecular environment or conformation, which in turn affect the excited-state deactivation pathways. For naphthalene derivatives, an increase in temperature often leads to a decrease in fluorescence intensity. This quenching is due to the increased efficiency of non-radiative decay processes at higher temperatures. Studies on naphthalene vapor have shown that its fluorescence decreases significantly as temperature increases. The susceptibility of excimer formation to temperature provides a mechanism for thermochromic behavior; as temperature changes, the equilibrium between monomer and excimer states can shift, leading to a change in the emission color and intensity.
The table below summarizes the photophysical properties of various naphthalene derivatives, providing a comparative basis for the potential behavior of this compound.
| Compound/System | Monomer Emission (nm) | Excimer Emission (nm) | Key Findings |
| Naphthalene | 330-350 | ~400 | Excimer formation is concentration-dependent. |
| Propyl N-naphthyl carbamate (B1207046) (PNC) | - | Red-shifted vs. monomer | Exhibits a high degree of excimer formation. |
| Naphthalene appended diformyl-p-cresol + Sn(2+) | 420 | 582 | Sn(2+) induces a strong red excimer emission in acetonitrile (B52724). |
| 1,3-dichloronaphthalene (crystal, 77 K) | - | 398 | Shows excimer emission from a thermodynamically stable crystal. |
| 1,4-dichloronaphthalene (crystal, 77 K) | - | 400 | Exhibits excimer fluorescence in the crystalline state. |
X-ray Crystallography for Solid-State Structural Determination of this compound Complexes and Derivatives
While the single-crystal X-ray structure of this compound itself is not publicly documented in the surveyed literature, the crystallographic analysis of its derivatives provides critical insights into the structural characteristics of the naphthalen-2-yl moiety. A notable example is the structure determination of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.
In the crystal structure of this derivative, the naphthalene system is observed to be nearly planar, with a maximum deviation from the mean plane of -0.010(3) Å at the C8 atom. This planarity is a characteristic feature of the fused aromatic ring system. The analysis also reveals the spatial relationship between the naphthalene group and other substituents. For instance, the plane of the triazole ring is oriented at a dihedral angle of 67.1(2)° with respect to the naphthalene system. Furthermore, the study identifies various non-covalent interactions, such as C-H···O and N-H···O hydrogen bonds and C-H···π interactions, which stabilize the crystal packing. Such detailed structural information is invaluable for understanding intermolecular interactions and for the rational design of new materials.
The key crystallographic data for this naphthalen-2-yl derivative are summarized in the table below.
| Parameter | Value |
| Compound | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate |
| Chemical Formula | C₂₅H₂₅N₄O₆P |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Naphthalene - Triazole) | 67.1(2)° |
| Dihedral Angle (Naphthalene - Phenyl) | 63.9(2)° |
| P-O Bond Distances | 1.453(2) Å - 1.551(2) Å |
| P-C Bond Distance | 1.824(3) Å |
Surface-Sensitive Spectroscopic Techniques for this compound Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. Thiols, such as this compound, are well-known to form robust SAMs on noble metal surfaces like gold, binding through a strong gold-thiolate bond. The characterization of these ultrathin films requires surface-sensitive techniques capable of probing the elemental composition, chemical state, and structural organization of the monolayer.
X-ray Photoelectron Spectroscopy (XPS) is a primary technique used to analyze the elemental composition and chemical bonding within SAMs. By irradiating the surface with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS can identify the elements present and their oxidation states. For a SAM of this compound on gold, XPS would be expected to show peaks for Carbon (C 1s), Sulfur (S 2p), and the Gold (Au 4f) substrate. The S 2p spectrum is particularly informative: a doublet peak centered around 162 eV is the characteristic signature of a sulfur atom chemically bonded to the gold surface (a thiolate). The presence of additional peaks at higher binding energies, such as ~168 eV, would indicate oxidation of the sulfur headgroup to sulfonate species, which can occur upon air exposure. The C 1s spectrum, expected around 284-285 eV, would confirm the presence of the naphthalene backbone.
Scanning Tunneling Microscopy (STM) provides real-space images of the SAM surface with atomic or molecular resolution. This technique allows for the direct visualization of the molecular packing arrangement, the identification of surface defects, and the determination of the monolayer's structural phases. While alkanethiols often form highly ordered, crystalline SAMs, arylthiols like naphthalenethiol derivatives have a tendency to produce more disordered monolayers. STM studies on the closely related 1-naphthalenethiol (B1663976) (1NT) on gold revealed surface disorder across investigated domains. By analyzing high-resolution STM images, it is possible to propose structural models for the molecular packing, including tilt angles of the molecules relative to the surface normal.
These techniques, often used in conjunction, provide a comprehensive picture of the SAM's quality, structure, and stability, which are crucial for any potential application in fields ranging from nanotechnology to biology.
The table below lists the typical binding energies observed in XPS for components relevant to thiol-based SAMs on gold.
| Spectral Region | Binding Energy (eV) | Assignment |
| S 2p₃/₂ | ~162.0 | Sulfur-gold bond (thiolate) |
| S 2p | ~168.0 | Oxidized sulfur (sulfonate) |
| C 1s | ~284.5 | Aromatic carbon (naphthalene ring) |
| C 1s | ~285.2 | Alkyl carbon |
| N 1s | ~400.0 | Amide nitrogen (for reference) |
Computational Chemistry and Theoretical Investigations of Naphthalen 2 Ylmethanethiol
Quantum Chemical Calculations of Naphthalen-2-ylmethanethiol Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For this compound, these methods provide a detailed picture of electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific DFT studies focusing solely on the monomer of this compound are not extensively documented in publicly available literature, research on the dimer of the closely related 2-naphthalenethiol (B184263) provides significant insights. A study on the 2-naphthalenethiol dimer utilized DFT methods like B3LYP, ωB97XD, and B2PLYP to investigate its ground state properties. nih.gov
These studies revealed that the potential energy surface of the dimer is quite flat, with multiple stable isomers existing within a narrow energy range. nih.govuva.es The most stable isomers are characterized by the absence of a direct S-H···S hydrogen bond, with π-stacking interactions being the dominant stabilizing force. nih.govuva.es The global minimum structure was identified as a parallel-displaced crossed orientation with C2 symmetry, analogous to the naphthalene (B1677914) dimer. nih.govuva.es This indicates that dispersion forces play a crucial role in the stabilization of such aromatic thiol systems. uva.es
General quantum chemical studies on various aromatic thiols using DFT have been conducted to determine properties like charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, in a study of charge-transfer complexes of aromatic thiols, quantum mechanical calculations were performed to determine the ionization potential and the energies of the HOMO of the thiol donors. nih.gov Such calculations are vital for predicting the reactivity and electronic behavior of these compounds.
For higher accuracy, ab initio methods, which are based on first principles without empirical parameters, are employed. In the context of the 2-naphthalenethiol dimer, high-level ab initio calculations such as Møller-Plesset perturbation theory (SCS-MP2) and coupled-cluster theory (DLPNO-CCSD(T)) were used to refine the energetic ordering of the isomers predicted by DFT. nih.govacs.org These calculations confirmed the findings from DFT that stacked structures are energetically preferred over hydrogen-bonded ones for the 2-naphthalenethiol dimer. acs.org
The application of Symmetry-Adapted Perturbation Theory (SAPT) in these studies allowed for the decomposition of the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. uva.es The results for the 2-naphthalenethiol dimer demonstrated that noncovalent interactions are predominantly governed by dispersion forces. uva.es This high-accuracy analysis is critical for a precise understanding of the subtle forces that dictate molecular aggregation in aromatic thiols.
Molecular Dynamics Simulations and Conformational Analysis of this compound in Various Environments
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time, providing insights into their behavior in different environments such as various solvents or biological systems.
While specific MD simulations for this compound in diverse environments are not readily found in the literature, the computational studies on the 2-naphthalenethiol dimer in the gas phase provide a foundational conformational analysis. nih.govuva.es These studies identified several low-energy conformers, with the global minimum being a C2 symmetric parallel-displaced structure. nih.govuva.es The potential energy surface was found to be shallow, suggesting that the molecule can easily adopt various conformations. uva.es
For a more comprehensive understanding, MD simulations would be necessary to explore the influence of solvent molecules on the conformational preferences of this compound. Such simulations could reveal the stability of different rotamers around the C-S bond and the flexibility of the naphthalene ring system in solution. In studies of related molecules like benzyl (B1604629) mercaptan, a combination of rotational spectroscopy and computational chemistry has been used to identify the most stable conformers in the gas phase, revealing a preference for a gauche-gauche conformation. researchgate.netmdpi.com These findings on analogous systems suggest that intramolecular interactions, such as those between the thiol group and the aromatic ring, play a significant role in determining the conformational equilibrium. researchgate.netmdpi.com
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational modeling of reaction pathways is essential for understanding the mechanisms of chemical transformations, including the identification of intermediates and transition states. This allows for the prediction of reaction kinetics and thermodynamics.
Specific research on the reaction pathway modeling for transformations of this compound is sparse. However, computational methods have been extensively applied to study the reactions of thiols in general. For example, quantum chemical calculations have been used to investigate the C-SH bond dissociation energies for a range of thiol compounds, which is a critical parameter in understanding their thermal decomposition and radical reactions. researchgate.net
Furthermore, mechanistic insights into reactions like the Thio-Michael addition have been gained through high-level quantum chemistry calculations. acs.org These studies characterize the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and calculating the associated energy barriers. acs.org Such an approach, if applied to this compound, could elucidate the mechanisms of its reactions, such as nucleophilic substitution or oxidation. For instance, a study on the reaction of 2-naphthalenethiol with trichloroacetyl isocyanate to form S-aryl (trichloroacetyl) carbamothioates has been reported, although a detailed reaction pathway analysis was not the focus. chemrevlett.com
Prediction of Spectroscopic Properties and Correlation with Experimental Data for this compound
Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
In the study of the 2-naphthalenethiol dimer, computational methods were used to rationalize the experimental rotational spectroscopy data. nih.govuva.es The calculated rotational constants for the predicted low-energy isomers were compared with the experimental values to identify the structures present in the molecular jet. acs.org
A study on the synthesis of S-aryl (trichloroacetyl) carbamothioates, which included a derivative of 2-naphthalenethiol, involved quantum theoretical calculations to predict IR and NMR spectra. chemrevlett.com The computed vibrational frequencies and chemical shifts were compared with the experimental data, showing excellent agreement and thus validating the calculated molecular structures. chemrevlett.com The frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEP) were also calculated to understand the electronic properties of these derivatives. chemrevlett.com
| Calculated Property | Method | Finding | Reference |
| Rotational Constants | DFT (B3LYP, ωB97XD, B2PLYP), Ab initio (SCS-MP2, DLPNO-CCSD(T)) | Aided in the identification of two isomers of the 2-naphthalenethiol dimer in the gas phase. | nih.govuva.esacs.org |
| IR and NMR Spectra | DFT (B3LYP), MP2, G3MP2, LC-ωPBE | Excellent agreement between calculated and experimental spectra for a derivative of 2-naphthalenethiol. | chemrevlett.com |
| Electronic Transitions | Quantum Mechanical Calculations | Assignment of charge-transfer bands in the electronic spectra of aromatic thiol complexes. | nih.gov |
In Silico Screening and Molecular Docking Studies for Biological Interactions of this compound-Based Compounds
In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. These methods are invaluable in drug discovery for identifying potential lead compounds.
While there are no specific molecular docking studies focused on this compound as the primary ligand, its scaffold has been incorporated into more complex molecules that have been the subject of such investigations. For example, this compound was used in the synthesis of a peptidomimetic that acts as a formyl peptide receptor-1 antagonist, and docking studies were performed on the final, much larger, molecule. acs.org Similarly, it has been used as a reagent in the synthesis of intramolecular bivalent degraders, where the final complex molecules were studied for their interaction with proteins. biorxiv.orgbiorxiv.org
These studies highlight the utility of the naphthalen-2-ylmethyl moiety in designing molecules with specific biological activities. A hypothetical docking study of this compound itself would likely explore its interactions with various protein binding sites, with the naphthalene group potentially forming hydrophobic and π-stacking interactions, and the thiol group acting as a hydrogen bond donor or a nucleophile.
Applications of Naphthalen 2 Ylmethanethiol in Advanced Organic Synthesis
Naphthalen-2-ylmethanethiol as a Building Block in Complex Molecular Architectures
The presence of both a reactive thiol group and a bulky, aromatic naphthalene (B1677914) scaffold makes this compound an attractive component for the synthesis of intricate and functionally diverse molecules. Its incorporation can impart specific conformational constraints, photophysical properties, and biological activities to the target structures.
Synthesis of Peptidomimetics and Biomimetic Compounds Incorporating this compound Scaffolds
While direct incorporation of this compound into peptidomimetic and biomimetic compounds is an area of growing interest, the principles of thiol chemistry provide a strong foundation for its potential applications. The thiol group can be utilized for the site-specific modification of peptide backbones or for the construction of novel scaffolds that mimic biological structures. The naphthalene moiety, on the other hand, can introduce hydrophobic and aromatic interactions that are crucial for molecular recognition and binding events.
The application of thiol-ene chemistry, a robust and efficient "click" reaction, is a promising strategy for integrating this compound into peptide-based structures. This reaction proceeds via the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. This approach offers high functional group tolerance and can be conducted under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules frontiersin.org. For instance, peptides containing unsaturated amino acid residues can be selectively functionalized with this compound to introduce the bulky naphthalene group, thereby influencing the peptide's conformation and biological activity.
Construction of Nucleoside Analogues Utilizing Thiol-Click Chemistry with this compound
Thiol-click chemistry has also been extensively employed in the synthesis of modified nucleosides and nucleotides for various pharmacological applications. The introduction of a this compound moiety to a nucleoside scaffold can significantly alter its biological properties, such as its ability to be recognized by enzymes or its potential as an antiviral or anticancer agent.
The most common thiol-based click reactions for this purpose are the thiol-ene and thiol-yne reactions. These reactions allow for the efficient and regioselective attachment of the this compound group to a nucleoside that has been previously functionalized with an alkene or alkyne. The resulting thioether linkage is stable, and the reaction conditions are generally mild, preserving the integrity of the nucleoside structure. While specific examples utilizing this compound are still emerging, the general methodology has been well-established for a variety of thiols and unsaturated nucleosides.
Precursor for Advanced Polymeric Materials
The reactivity of the thiol group in this compound makes it a valuable monomer and modifying agent in polymer chemistry. Its incorporation can significantly influence the thermal, mechanical, and optical properties of the resulting polymers.
Synthesis of Polythiomethacrylate Esters and Cross-Linked Polymer Networks from Naphthalene-Based Thiols
Naphthalene-based thiols have been successfully used in the synthesis of polythiomethacrylate esters and cross-linked polymer networks. In a notable study, structurally different aromatic dithioesters were synthesized from naphthalene-based dithiols and methacryloyl chloride. These monomers were then copolymerized with methyl methacrylate (B99206) (MMA) and styrene (B11656) (ST) to form polymer networks mdpi.comnih.gov. The resulting polymers exhibited high polymerization yields (95-99%) and interesting thermal properties. The incorporation of the naphthalene-based dithioesters led to a decrease in the glass transition temperature (Tg) by about 8°C and a thermal stability of up to 250°C mdpi.comnih.gov.
While this research utilized a dithiol derivative of naphthalene, the principles can be extended to the monofunctional this compound. As a monofunctional thiol, it can act as a chain transfer agent in the polymerization of methacrylates, controlling the molecular weight of the resulting polymer nih.govnih.gov. This is a crucial aspect for tuning the processing properties of polymers like poly(methyl methacrylate) (PMMA). The high reactivity of the thiyl radical can effectively decrease the polymer molecular weight without significantly altering the polymerization rate nih.gov. Furthermore, the incorporation of the naphthalene moiety can enhance the refractive index of the polymer, a desirable property for optical applications.
Below is a table summarizing the effects of adding naphthalene-based dithioesters to MMA and ST polymers, which can be extrapolated to understand the potential impact of this compound.
| Property | Effect of Naphthalene-based Dithioester Addition |
| Polymerization Yield | 95-99% mdpi.com |
| Glass Transition Temperature (Tg) | Lowered by approximately 8°C mdpi.com |
| Thermal Stability | Stable up to 250°C mdpi.com |
| Refractive Index | Improved values for ST and MMA compositions mdpi.com |
Application of Thiol-Ene Chemistry for Polymer Reprocessing and Property Tuning
Thiol-ene chemistry offers a powerful tool for the reprocessing and property tuning of polymers. The reversibility of certain thiol-based reactions allows for the degradation and reformation of polymer networks, contributing to the development of more sustainable and recyclable materials.
In the context of the aforementioned naphthalene-based cross-linked polymers, a thiol-thioester exchange was utilized to depolymerize the network mdpi.com. The resulting products, containing free thiol groups, were then re-reacted through a thiol-ene reaction with 2-hydroxyethyl methacrylate. This process enabled the reprocessing of the initial polymers into new materials with distinctly different thermal and mechanical properties mdpi.com. The reprocessed materials exhibited a lower Shore hardness and decreased Tg values. This demonstrates the potential of using thiol chemistry to create dynamic and reprocessable polymer networks.
While the study focused on a dithiol, the monofunctional this compound can be used to functionalize polymer backbones containing "ene" groups through thiol-ene chemistry. This post-polymerization modification can be used to tune the properties of the polymer, such as its hydrophobicity, thermal stability, and refractive index.
Engineering of Supramolecular Assemblies and Coordination Compounds
The naphthalene moiety of this compound, with its extended π-system, and the sulfur atom of the thiol group, which can act as a ligand, make this compound a promising candidate for the construction of supramolecular assemblies and coordination compounds.
This compound is described as a supramolecular compound that can act as a reaction intermediate in the synthesis of other compounds cymitquimica.com. Its luminescent properties and its ability to react with aluminum to form nanosized particles suggest its potential in the development of new materials with interesting optical and electronic properties cymitquimica.com. The self-assembly of naphthalene derivatives is a well-studied area, with isomeric positioning on the naphthalene ring influencing the resulting supramolecular structures, leading to the formation of nanofibers or nanotwists nih.gov.
Furthermore, the thiol group can coordinate to a variety of metal ions, making this compound a valuable ligand in coordination chemistry cymitquimica.com. Naphthalene-based ligands have been used to create a range of metal complexes with diverse structures and biological activities mdpi.comnih.gov. The coordination of this compound to metal centers can lead to the formation of discrete coordination compounds or extended coordination polymers with potentially interesting catalytic, magnetic, or photophysical properties.
Formation of Nanosized Particles with Metals and Their Controlled Architectures
The synthesis of metallic nanoparticles with controlled size, shape, and surface chemistry is a cornerstone of modern nanotechnology. This compound has been identified as a valuable ligand in this context, primarily due to the strong affinity of its thiol group for metal surfaces. This interaction allows it to act as a capping agent, stabilizing the nanoparticles and preventing their agglomeration.
The role of thiol-containing ligands in directing the architecture of nanoparticles is well-established. The structure of the capping agent can significantly influence the final morphology of the nanocrystals. For instance, studies on magnetite (Fe₃O₄) nanoparticles have shown that different capping agents, such as 1-dodecanethiol, result in varying particle sizes and shapes mdpi.com. The use of capping agents like this compound can lead to more dispersed and well-defined nanoparticle shapes compared to uncapped nanoparticles mdpi.com.
The table below summarizes the effect of different thiol capping agents on the size of magnetite nanoparticles, illustrating the principle of architectural control that could be exerted by this compound.
| Capping Agent | Mean Particle Size (nm) |
| Octylamine (OTA) | 2.1 |
| 1-dodecanethiol (DDT) | 5.0 |
| Tri-n-octylphosphine (TOP) | 4.4 |
This data is based on the synthesis of magnetite nanoparticles and is presented to illustrate the influence of capping agents on particle size mdpi.com.
The naphthalene moiety of this compound can introduce π-π stacking interactions between adjacent ligands on the nanoparticle surface, potentially leading to the formation of ordered, self-assembled monolayers. This can further influence the growth and final architecture of the nanoparticles. The study of self-assembled monolayers of the closely related 2-naphthalenethiol (B184263) suggests potential applications in photonic devices, highlighting the impact of the naphthalene group on the material's properties .
Design of Self-Assembled Systems with Enhanced Luminescent Properties
This compound is an intrinsically luminescent molecule, a property conferred by its naphthalene group cymitquimica.com. This luminescence can be significantly modulated and enhanced through the process of self-assembly. In solution, individual molecules may exhibit a certain level of fluorescence, but upon aggregation into ordered structures, new and often enhanced photophysical properties can emerge.
Research on other naphthalene-appended derivatives has demonstrated the power of self-assembly in creating highly luminescent materials. For example, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists nih.gov. The derivative with the naphthalene group at the 2-position, similar to this compound, formed a more orderly packed, hierarchical assembly, leading to nanotwist structures with distinct circularly polarized luminescence signals nih.gov. This suggests that the substitution pattern on the naphthalene ring plays a crucial role in directing the self-assembly and the resulting chiroptical properties.
The formation of such self-assembled structures can lead to phenomena such as aggregation-induced emission (AIE), where the restriction of intramolecular motion in the aggregated state leads to a significant enhancement of the fluorescence quantum yield. A study on a naphthalene–phenanthro[9,10-d]imidazole-based molecule showed that its self-assembly in different solvent polarities led to tunable emission colors, including white light emission, due to aggregation rsc.org.
The potential for this compound to form self-assembled systems with enhanced luminescence is further supported by the known ability of naphthalene diimides to form J-type aggregates with turned-on fluorescence emission upon interaction with certain anions . While the specific self-assembly behavior of this compound requires further investigation, the existing literature on related compounds strongly indicates its potential for creating novel luminescent materials.
The following table summarizes the self-assembly and photophysical properties of a related naphthalene-appended glucono derivative, providing a model for the potential behavior of this compound-based systems.
| Naphthalene Derivative | Self-Assembled Structure | Key Optical Property |
| Naphthalene-2-appended glucono derivative | Nanotwists | Circularly Polarized Luminescence (CPL) |
This data is based on a study of a naphthalene-appended glucono derivative and is presented to illustrate the potential of self-assembly to induce unique optical properties nih.gov.
This compound as a Derivatization Reagent in Analytical Chemistry Research
In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar but more easily detectable structure. This compound, with its reactive thiol group and chromophoric/fluorophoric naphthalene moiety, is a promising candidate for a derivatization reagent.
Enhancing Detectability and Selectivity in Chromatographic Methods
In chromatographic techniques such as high-performance liquid chromatography (HPLC), analytes that lack a strong chromophore or fluorophore can be difficult to detect with common UV-Vis or fluorescence detectors. Derivatization with a reagent like this compound can overcome this limitation by covalently attaching the naphthalene group to the analyte, thereby imparting strong UV absorbance and/or fluorescence.
A compelling example of this application is found in the use of the closely related compound, 2-naphthalenethiol (2-NT), for the quantification of sulforaphane, a compound with poor UV absorbance. By derivatizing sulforaphane with 2-NT, its detectability in HPLC-UV/Vis was significantly improved. The resulting derivative exhibited strong UV absorption, allowing for sensitive and accurate quantification in biological samples.
The derivatization process was optimized for various parameters, as detailed in the table below.
| Parameter | Optimal Condition |
| 2-NT Concentration | 0.3 M in acetonitrile (B52724) |
| pH | 7.4 (phosphate buffer) |
| Incubation Temperature | 37 °C |
| Incubation Time | 60 min |
This data is from a study on the derivatization of sulforaphane with 2-naphthalenethiol for HPLC-UV/Vis analysis.
This method demonstrates the principle of enhancing detectability through derivatization with a naphthalene-containing thiol. This compound, with its similar structure, would be expected to offer comparable advantages. The methylene (B1212753) spacer between the naphthalene and the thiol group in this compound may offer different reactivity and chromatographic properties compared to 2-naphthalenethiol, which could be advantageous for specific applications.
Development of Novel Sensor Platforms for Target Analytes
The properties of this compound also make it a candidate for the development of novel chemical sensors. The thiol group provides a convenient anchor for immobilizing the molecule onto gold surfaces, which are commonly used in sensor platforms such as quartz crystal microbalances (QCM) and surface plasmon resonance (SPR) sensors. The naphthalene moiety can then act as a signaling unit.
For instance, a sensor for a specific analyte could be designed where the binding of the analyte to a receptor linked to the immobilized this compound causes a change in its fluorescence. This change, such as quenching or enhancement of the emission, can be measured and correlated to the concentration of the analyte.
The development of fluorescent sensors based on naphthalene-functionalized molecules has been demonstrated. For example, a naphthalene-functionalized resorcinarene has been shown to be a selective fluorescent sensor for kynurenic acid . In another study, a naphthalene-based receptor was synthesized for the selective detection of Al³⁺ ions in living cells . These examples highlight the utility of the naphthalene group as a fluorescent reporter in sensor design.
The combination of the surface-anchoring thiol group and the environmentally sensitive fluorescence of the naphthalene moiety in this compound provides a strong basis for its potential application in the development of novel sensor platforms for a variety of target analytes.
Naphthalen 2 Ylmethanethiol in Materials Science and Nanotechnology
Advanced Sensing Technologies Utilizing Naphthalen-2-ylmethanethiol Scaffolds
The application of this compound as a scaffold in advanced sensing technologies is a burgeoning area of research. Its utility is primarily demonstrated in the fabrication of chemosensors and biosensors, where the naphthalene (B1677914) unit can act as a signal transducer and the thiol group as a robust anchoring point.
One of the key advantages of using this compound is its ability to form dense and ordered SAMs on gold substrates. This is a critical feature in sensor development, as a well-organized monolayer provides a uniform and reproducible surface for the subsequent attachment of receptor molecules or for direct interaction with analytes. The orientation and packing of the this compound molecules within the SAM can be controlled by varying deposition conditions, which in turn allows for the fine-tuning of the sensor's properties.
Research has highlighted the luminescent nature of this compound, a property that is highly advantageous for the development of optical sensors. cymitquimica.com The naphthalene group is a well-known fluorophore, and its emission characteristics can be modulated by its local environment. When incorporated into a sensor scaffold, changes in the fluorescence of this compound upon interaction with an analyte can be used as a sensitive detection mechanism. For instance, the quenching or enhancement of its fluorescence can be correlated to the concentration of the target substance.
Furthermore, this compound can be used to functionalize nanoparticles, creating hybrid materials with enhanced sensing capabilities. The reaction of this compound with aluminum to form nanosized particles is a testament to its potential in creating novel sensing materials. cymitquimica.com By tethering this compound to the surface of gold nanoparticles, for example, researchers can combine the plasmonic properties of the nanoparticles with the fluorescent and recognition capabilities of the organic molecule. This synergistic approach can lead to the development of multimodal sensors that offer more than one detection signal, thereby increasing the reliability of the measurement.
The table below summarizes the key properties of this compound that make it a suitable candidate for advanced sensing scaffolds and the types of sensing technologies being explored.
| Property of this compound | Relevance to Sensing Scaffolds | Potential Sensing Applications |
| Thiol Group (-SH) | Strong affinity for noble metal surfaces (e.g., gold, silver), enabling the formation of stable self-assembled monolayers (SAMs). | Electrochemical sensors, Quartz Crystal Microbalance (QCM) sensors, Surface Plasmon Resonance (SPR) sensors. |
| Naphthalene Moiety | Inherent fluorescence, provides a rigid and well-defined structure, allows for π-π stacking interactions. | Fluorescent chemosensors for metal ions and organic molecules, optical biosensors. |
| Supramolecular Nature | Ability to form organized assemblies and interact with other molecules through non-covalent bonds. | Host-guest sensors, molecular recognition platforms. |
| Reactivity | Can be chemically modified to attach specific recognition elements (e.g., antibodies, enzymes, DNA). | Highly selective biosensors for clinical diagnostics and environmental monitoring. |
Detailed research findings have begun to emerge, illustrating the practical application of these principles. For example, studies on naphthalene-based fluorescent chemosensors have demonstrated high selectivity and sensitivity for the detection of metal ions. While not always specifying this compound, these studies provide a strong proof-of-concept for its potential. The general mechanism involves the coordination of the metal ion with a receptor unit linked to the naphthalene fluorophore, leading to a measurable change in the fluorescence signal.
The development of advanced sensing technologies based on this compound scaffolds is a field with considerable promise. The unique combination of a surface-anchoring thiol group and a signaling naphthalene unit in a single molecule provides a versatile platform for the design of a new generation of sensitive and selective sensors for a wide range of applications in environmental monitoring, medical diagnostics, and industrial process control.
Environmental Fate and Degradation Mechanisms of Naphthalen 2 Ylmethanethiol
Abiotic Degradation Pathways of Naphthalene (B1677914) and its Thiol Derivatives
Abiotic degradation, driven by physical and chemical factors in the environment, plays a significant role in the transformation of Naphthalen-2-ylmethanethiol. These processes can occur in the atmosphere, water, and soil, leading to the formation of various intermediate products.
In the atmosphere, naphthalene undergoes photochemical degradation primarily through reactions with hydroxyl radicals (OH), leading to a relatively short half-life. jiscmail.ac.ukindustrialchemicals.gov.au This process results in the formation of a variety of oxidation products, including phenols, carbonyls, and carboxylic acids. ucc.ietandfonline.com Simulation chamber studies on naphthalene have identified products such as 1-naphthol, 2-naphthol (B1666908), 1,4-naphthoquinone, and phthalic anhydride. ucc.ietandfonline.com The photochemical degradation of naphthalene can also lead to the formation of secondary organic aerosols (SOA). ucc.iersc.orgrsc.org
It is anticipated that the naphthalene ring of this compound would be similarly susceptible to photochemical attack by hydroxyl radicals. The methanethiol (B179389) group may also undergo photo-oxidation. In aquatic environments, the photodegradation of naphthalene and its derivatives can be influenced by the presence of photosensitizers and dissolved organic matter. nih.govmdpi.comresearchgate.net The photodegradation of aromatic thiols can also occur, suggesting that both the naphthalene and the methanethiol components of the molecule are susceptible to photochemical transformation in aquatic systems. researchgate.netacs.org
Table 1: Atmospheric Degradation Products of Naphthalene
| Precursor | Reaction | Degradation Products |
|---|
Chemical hydrolysis is not expected to be a significant degradation pathway for the naphthalene moiety of this compound due to the stability of the aromatic rings. However, the thiol group can be susceptible to oxidation. britannica.com In aqueous environments, thiols can be oxidized by various oxidants, including dissolved oxygen, often catalyzed by metal ions. researchgate.net Vigorous oxidation of thiols can lead to the formation of sulfonic acids. britannica.com
Under hydrothermal conditions, naphthalene has been shown to undergo decomposition through thermal cracking at lower temperatures and hydroxylation of the aromatic ring at higher temperatures, leading to ring-opening and rearrangement reactions. researchgate.net This suggests that in specific environmental compartments with elevated temperatures, such as geothermal areas or during certain remediation processes, this compound could undergo similar transformations. The oxidation of the thiol group would likely result in the formation of the corresponding sulfonic acid derivative. ebsco.com
Biotic Degradation Mechanisms and Microbial Metabolism
Microbial degradation is a crucial process for the removal of naphthalene and its derivatives from the environment. A wide variety of bacteria have been identified that can utilize naphthalene as a sole source of carbon and energy. frontiersin.org The presence of the methanethiol group in this compound may influence its bioavailability and the specific microbial communities involved in its degradation.
The aerobic bacterial degradation of naphthalene is well-documented and typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. mdpi.comresearchgate.net This intermediate is then dehydrogenated to 1,2-dihydroxynaphthalene, which undergoes ring cleavage. mdpi.comresearchgate.net The resulting products are further metabolized through pathways that lead to central metabolic intermediates, such as pyruvate (B1213749) and acetyl-CoA, which can then be completely mineralized to carbon dioxide and water. mdpi.comnih.gov
Under anaerobic conditions, naphthalene degradation has also been observed, particularly under nitrate-reducing conditions. nih.gov The anaerobic pathways are less understood but are known to be distinct from the aerobic routes. For this compound, it is probable that the naphthalene moiety would be degraded via similar microbial pathways, leading to the eventual mineralization of this part of the molecule. The fate of the methanethiol group would depend on the specific enzymatic capabilities of the degrading microorganisms.
Table 2: Key Enzymes in Aerobic Naphthalene Degradation
| Enzyme | Reaction |
|---|---|
| Naphthalene Dioxygenase | Catalyzes the initial dihydroxylation of the naphthalene ring. mdpi.com |
| cis-1,2-Dihydroxy-1,2-dihydronaphthalene Dehydrogenase | Converts cis-1,2-dihydroxy-1,2-dihydronaphthalene to 1,2-dihydroxynaphthalene. researchgate.net |
The methanethiol group of this compound can undergo various enzymatic biotransformations. Thiols are known to be involved in detoxification processes in microorganisms. epa.govmicrobiologyjournal.org Low molecular weight thiols can react with electrophilic compounds, a process that can be enzyme-catalyzed. nih.gov
Microorganisms possess enzymes that can modify thiol groups. For instance, S-adenosyl-L-methionine (SAM)-dependent methyltransferases can catalyze the methylation of thiols. While specific enzymes for this compound have not been identified, the general enzymatic machinery for thiol modification is present in many microbes. Additionally, oxidoreductases can catalyze the oxidation of the thiol group. These biotransformations can serve as detoxification mechanisms, potentially altering the toxicity and mobility of the original compound. nih.gov
Environmental Partitioning, Mobility, and Bioavailability Studies of this compound
The distribution of this compound in the environment will be dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota. These partitioning behaviors, in turn, affect its mobility and bioavailability for degradation.
The environmental partitioning of a chemical is often predicted using its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.commtu.edu For naphthalene, the log Kow is approximately 3.3, indicating a moderate tendency to partition into organic phases. orst.edu The Koc values for naphthalene range from 200 to 1470, suggesting that it will adsorb to organic matter in soil and sediment. orst.eduacs.org This sorption can reduce its mobility and bioavailability. jiscmail.ac.uknih.govnih.govfrontiersin.orgnih.gov
It is expected that this compound will exhibit similar partitioning behavior to naphthalene due to the dominance of the naphthalene moiety in its structure. However, the presence of the methanethiol group might slightly increase its polarity, potentially leading to a lower Kow and Koc compared to naphthalene. The mobility of this compound in soil will be influenced by the soil's organic matter content, with higher organic matter leading to greater sorption and reduced mobility. tpsgc-pwgsc.gc.ca The bioavailability of sorbed this compound to microorganisms may be limited, similar to what has been observed for naphthalene, where desorption from soil particles can be a rate-limiting step in its biodegradation. nih.gov
Table 3: Physicochemical Properties of Naphthalene Relevant to Environmental Partitioning
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 128.17 g/mol | Influences diffusion and transport. chemeo.com |
| Water Solubility | 31.7 mg/L at 25°C | Affects its concentration in aquatic systems and potential for leaching. nih.gov |
| Vapor Pressure | 0.087 mmHg at 25°C | Indicates its tendency to volatilize into the atmosphere. orst.edu |
| Henry's Law Constant | 4.83 x 10⁻⁴ atm·m³/mol | Describes the partitioning between air and water. epa.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.3 | Indicates moderate lipophilicity and potential for bioaccumulation. orst.educhemeo.comviu.ca |
Implications for Environmental Remediation and Contaminant Management Strategies
The environmental fate and degradation pathways of this compound have significant implications for the development of effective remediation and contaminant management strategies. Due to a lack of direct research on this compound, the following discussion is based on the known environmental behavior of naphthalene and aromatic thiols. The dual nature of this compound, possessing both a naphthalene moiety and a thiol group, suggests that a multifaceted approach to remediation would be most effective.
Bioremediation Approaches
Bioremediation is a promising strategy for sites contaminated with naphthalene and related compounds. Numerous microorganisms have been identified that can degrade naphthalene, utilizing it as a source of carbon and energy. These organisms typically employ dioxygenase enzymes to initiate the breakdown of the aromatic rings. The presence of the methanethiol group may influence the biodegradability of the naphthalene structure. Some microorganisms are also known to degrade thiols, suggesting that microbial consortia could be effective in the complete mineralization of this compound.
Bioaugmentation: This involves the introduction of specific microbial strains with known capabilities to degrade naphthalene or aromatic thiols to the contaminated site. For instance, species of Pseudomonas, Bacillus, and Rhodococcus have demonstrated efficacy in degrading naphthalene.
Biostimulation: This strategy focuses on enhancing the growth and activity of indigenous microorganisms capable of degrading the contaminant. This can be achieved by optimizing environmental conditions such as nutrient levels, oxygen availability, and pH.
Phytoremediation: Plants can also play a role in the remediation of naphthalene-contaminated soils. Certain plant species can take up and metabolize naphthalene, or they can stimulate microbial degradation in the rhizosphere. The effectiveness of phytoremediation for this compound would need to be investigated.
Physicochemical Remediation Techniques
In addition to biological methods, several physicochemical techniques can be employed for the remediation of sites contaminated with naphthalene-like compounds.
Sorption: Activated carbon is commonly used to sorb aromatic hydrocarbons from water and soil. The naphthalene moiety of this compound suggests that it would have a strong affinity for activated carbon.
Chemical Oxidation: Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals can effectively degrade persistent organic pollutants. Fenton's reagent (iron and hydrogen peroxide) and ozonation are examples of AOPs that could potentially oxidize the naphthalene ring and the thiol group of this compound.
Thermal Desorption: This technique involves heating the contaminated soil to volatilize the contaminants, which are then collected and treated. Given the volatility of naphthalene, this could be a viable option, although the thermal decomposition products of this compound would need to be considered.
Contaminant Management Strategies
Effective management of this compound contamination requires a comprehensive approach that includes site assessment, risk assessment, and the implementation of appropriate control measures.
Site Characterization: A thorough understanding of the extent and concentration of the contamination is crucial for selecting the most appropriate remediation strategy. This includes analyzing soil and groundwater samples to determine the distribution of the contaminant and its degradation products.
Monitoring: Long-term monitoring of the contaminated site is necessary to evaluate the effectiveness of the chosen remediation strategy and to ensure that the contaminant concentrations are reduced to acceptable levels. This may involve monitoring the parent compound as well as potential toxic intermediates.
Containment: In some cases, containment measures may be necessary to prevent the further spread of the contaminant. This could involve the use of physical barriers such as slurry walls or hydraulic barriers to control groundwater flow.
The following table summarizes potential remediation strategies for this compound, based on the known behavior of its constituent chemical groups.
| Remediation Strategy | Target Moiety | Mechanism of Action | Applicability |
| Bioremediation | |||
| Bioaugmentation | Naphthalene, Thiol | Introduction of specialized microorganisms to degrade the contaminant. | Soil and Groundwater |
| Biostimulation | Naphthalene, Thiol | Enhancement of indigenous microbial activity through nutrient addition and optimization of environmental conditions. | Soil and Groundwater |
| Phytoremediation | Naphthalene | Uptake and metabolism by plants; stimulation of microbial degradation in the rhizosphere. | Soil |
| Physicochemical Remediation | |||
| Activated Carbon Sorption | Naphthalene | Physical adsorption of the contaminant onto the surface of activated carbon. | Water and Soil |
| Advanced Oxidation Processes | Naphthalene, Thiol | Chemical oxidation of the contaminant by highly reactive species. | Water and Soil |
| Thermal Desorption | Naphthalene | Volatilization of the contaminant from soil by heating. | Soil |
Table 1: Potential Remediation Strategies for this compound
Further research is needed to determine the most effective and environmentally sound strategies for the remediation and management of this compound. Studies on its specific degradation pathways, toxicity of intermediates, and the efficacy of various remediation technologies are essential for developing robust and reliable solutions for sites contaminated with this compound.
Advanced Analytical Methodologies for Naphthalen 2 Ylmethanethiol in Research
Chromatographic Techniques for Separation and Quantification of Naphthalen-2-ylmethanethiol
Chromatography remains a cornerstone for the analytical separation of complex mixtures. For a compound like this compound, both gas and liquid chromatography offer powerful solutions, especially when paired with advanced detection systems.
Gas Chromatography (GC) with Advanced Detection Modalities
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to its sulfur content and naphthalene (B1677914) moiety, this compound is amenable to GC analysis, often following a derivatization step to enhance thermal stability and improve chromatographic peak shape. nih.gov
Derivatization: A critical step for analyzing thiols by GC is derivatization, which transforms the polar thiol group into a less polar, more volatile derivative. nih.gov Common derivatizing agents for thiols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. For instance, silylation replaces the active hydrogen in the thiol group with a trimethylsilyl (B98337) (TMS) group.
Columns and Conditions: A rapid and specific GC analytical method can be developed using a packed column such as 5% SE-30 or capillary columns like DB-5 or HP-5ms, which are suitable for separating naphthalene derivatives. asianpubs.org A typical temperature program might start at a lower temperature and ramp up to ensure the elution of all components in a complex matrix. asianpubs.org
Advanced Detectors: While a Flame Ionization Detector (FID) can be used, more specific and sensitive detection for a sulfur-containing compound is achieved with modalities such as:
Sulfur Chemiluminescence Detector (SCD): This detector is highly selective and sensitive for sulfur compounds, providing an equimolar response which simplifies quantification.
Flame Photometric Detector (FPD): The FPD is also selective for sulfur and phosphorus compounds and is a common choice for trace-level sulfur analysis.
Mass Spectrometry (MS): Coupling GC with MS allows for both quantification and structural confirmation. researchgate.netuzh.ch Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte. researchgate.net
Table 1: Illustrative GC-MS Parameters for this compound Analysis (Post-Derivatization)
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Injector Temperature | 275°C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 150°C (hold 5 min), ramp at 15°C/min to 225°C (hold 6 min), ramp at 25°C/min to 250°C (hold 3 min) asianpubs.org |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)
Liquid chromatography is highly versatile for analyzing compounds that may be thermally labile or not sufficiently volatile for GC. For this compound, reversed-phase HPLC is the most common approach.
Chromatographic Separation: Separation is typically achieved on C18 columns. nih.gov The mobile phase often consists of a mixture of water (acidified with formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.gov
High-Resolution Mass Spectrometry (HRMS): Coupling LC with HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides significant advantages. scripps.edu
High Mass Accuracy: HRMS allows for the determination of the elemental composition of the parent ion and its fragments, which greatly increases confidence in compound identification.
Sensitivity and Selectivity: Modern HRMS instruments offer excellent sensitivity for detecting trace levels of analytes in complex matrices.
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) provides structural information that can be used to confirm the identity of this compound and distinguish it from isomers. nih.govresearchgate.net The fragmentation pattern would likely involve cleavage of the C-S bond and fragmentation of the naphthalene ring system.
Table 2: Representative LC-HRMS Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm particle size) nih.gov |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Detector | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Data Acquisition | Full Scan MS and Data-Dependent MS/MS |
Spectroscopic Analytical Methods for this compound Detection and Characterization
Spectroscopic methods offer alternative or complementary approaches for the detection and characterization of this compound, often leveraging the reactivity of the thiol group or the inherent properties of the naphthalene ring.
Fluorescence Detection in Derivatization Schemes
Due to the presence of the naphthalene moiety, this compound possesses native fluorescence. However, to enhance sensitivity and selectivity, especially in complex biological or environmental samples, derivatization with a fluorogenic reagent is a common strategy for thiols. tandfonline.com This approach involves reacting the thiol group with a non-fluorescent or weakly fluorescent reagent to yield a highly fluorescent product. nih.gov
Fluorogenic Reagents:
Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Reacts with thiols under mild conditions to form stable, highly fluorescent adducts. nih.govnih.gov
Monobromobimane (MBB): A classic reagent that forms fluorescent thioethers upon reaction with thiols. mdpi.commdpi.com
Maleimide-based reagents: These reagents, such as N-(1-pyrenyl)maleimide, react specifically with thiols via Michael addition to yield fluorescent products. mdpi.com
The resulting fluorescent derivative can be quantified using HPLC with a fluorescence detector (HPLC-FLD) or by direct fluorometric measurement. tandfonline.comnih.gov The choice of reagent determines the optimal excitation and emission wavelengths for detection. mdpi.com
Table 3: Common Fluorogenic Derivatization Reagents for Thiols
| Reagent | Abbreviation | Typical Excitation λ (nm) | Typical Emission λ (nm) | Key Features |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | ~385 | ~515 | High stability of adducts nih.gov |
| Monobromobimane | MBB | ~392 | ~480 | Widely used for biological thiols mdpi.com |
| 1-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-1H-pyrrole-2,5-dione | PIPD | ~264 | ~396 | High selectivity for thiols tandfonline.com |
Electrochemical Methods for Sensitive Detection
Electrochemical detectors offer high sensitivity and are well-suited for the detection of electroactive species. This compound can be detected based on the oxidation of either the thiol group or the naphthalene aromatic system.
Detection Techniques:
Amperometric Detection: Often coupled with HPLC, this technique measures the current generated by the oxidation or reduction of the analyte at a constant potential.
Differential Pulse Voltammetry (DPV): This method offers enhanced sensitivity compared to other voltammetric techniques by minimizing background currents. It has been successfully used for the detection of naphthol isomers and could be adapted for this compound. mdpi.com
Electrochemical Impedance Spectroscopy (EIS): This technique measures the opposition of a system to alternating current. It has been used to study the interaction of amino-substituted naphthalene compounds with DNA immobilized on an electrode, demonstrating its potential for sensing applications. nih.gov
The electrode material plays a crucial role. Glassy carbon electrodes, sometimes modified with nanomaterials like graphene, are commonly used to improve sensitivity and selectivity. mdpi.comresearchgate.net
Sample Preparation and Enrichment Strategies for this compound in Complex Research Matrices
Effective sample preparation is paramount for accurate and reliable analysis, as it serves to isolate the target analyte from interfering matrix components and concentrate it to detectable levels.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.gov For this compound, which is a relatively nonpolar compound due to the naphthalene ring, reversed-phase SPE cartridges (e.g., C18) are highly effective. uzh.chnih.gov The general procedure involves:
Conditioning: The cartridge is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.
Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds.
Elution: The analyte is eluted with a small volume of a strong organic solvent (e.g., ethanol (B145695), acetonitrile). nih.gov
Liquid-Liquid Extraction (LLE): LLE can also be employed, using a water-immiscible organic solvent like hexane (B92381) or dichloromethane (B109758) to extract this compound from an aqueous sample.
Handling Thiol Instability: Thiols are susceptible to oxidation, which can lead to the formation of disulfides and result in analytical losses. To mitigate this, samples should be processed promptly and at low temperatures. The addition of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) during sample preparation can help maintain the thiol in its reduced state. nih.gov However, excess reducing agent may need to be removed before certain analytical steps. nih.gov For very complex matrices like biological fluids, ultrafiltration may be used to remove high-molecular-weight substances such as proteins prior to analysis. nih.gov
Integration of Analytical Techniques for Comprehensive Chemical and Structural Characterization
The complete chemical and structural elucidation of this compound requires a multi-faceted analytical approach, integrating various sophisticated techniques. A single method is often insufficient to confirm the identity, purity, and detailed structural features of the molecule. By combining chromatographic and spectroscopic methods, researchers can build a comprehensive profile of the compound, ensuring unambiguous characterization. This integrated strategy is crucial for quality control in synthesis, for studying its properties, and for its application in further research.
The core of this integrated approach involves using a separation technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to isolate the compound, followed by a battery of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, to determine its structure and confirm its identity.
Chromatographic-Spectroscopic Hyphenation
For volatile and semi-volatile thiols like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful combination.
Gas Chromatography (GC): In this technique, the compound is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. This step is critical for separating the target compound from any impurities, starting materials, or by-products from a synthesis reaction.
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and a unique fragmentation pattern that acts as a chemical "fingerprint." For this compound (C₁₁H₁₀S), the molecular ion peak would be expected at approximately m/z 174.26.
High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers another robust method, particularly for thiols that may be thermally unstable or require derivatization for GC analysis. This technique is highly sensitive and allows for the quantification of the compound at very low concentrations.
Spectroscopic Elucidation
While hyphenated techniques confirm molecular weight and purity, standalone spectroscopic methods are indispensable for piecing together the exact atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules.
¹H NMR: This provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) (-CH₂-) protons, and the thiol (-SH) proton.
¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule, distinguishing between the aromatic carbons of the naphthalene ring and the methylene carbon.
2D NMR Techniques (COSY, HSQC): Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum shows which protons are coupled to each other, helping to map out the proton framework, while an HSQC spectrum correlates protons directly to the carbon atoms they are attached to. This definitively links the proton and carbon skeletons of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching
C=C stretching from the naphthalene ring
Aliphatic C-H stretching from the methylene group
A weak S-H stretching band, which is characteristic of the thiol group.
Integrated Data Analysis: A Hypothetical Case Study
To illustrate the integration of these techniques, consider a newly synthesized batch of this compound.
Initial Purity and Molecular Weight Check: The sample is first analyzed by GC-MS. The gas chromatogram shows a single major peak, indicating high purity. The mass spectrum corresponding to this peak displays a molecular ion [M]⁺ at m/z 174, confirming the correct molecular weight.
Functional Group Confirmation: An FTIR spectrum is recorded. The presence of a weak band around 2550-2600 cm⁻¹ confirms the S-H bond of the thiol group, while peaks in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions confirm the aromatic C-H and C=C bonds, respectively.
Definitive Structural Elucidation: Finally, a suite of NMR experiments is performed.
The ¹H NMR spectrum shows a complex multiplet pattern in the aromatic region (approx. 7.4-7.9 ppm), a singlet or doublet for the methylene protons, and a triplet for the thiol proton.
The ¹³C NMR shows the expected number of signals for the 10 aromatic carbons and the single methylene carbon.
An HSQC experiment would correlate the methylene proton signal to its corresponding carbon signal, and the aromatic proton signals to their respective carbons, confirming the C-H framework.
By combining the data from all these analyses, a researcher can construct an unambiguous and comprehensive profile of this compound. The GC-MS confirms the purity and molecular weight, the FTIR identifies the key functional groups, and the detailed NMR analysis reveals the precise connectivity of all atoms in the molecule.
Data Tables
Table 1: Expected Mass Spectrometry Data for this compound
| Analytical Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₀S |
| Molecular Weight | 174.26 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion Peak (M⁺) | m/z ≈ 174 |
| Key Fragment Ion | m/z ≈ 141 ([M-SH]⁺) |
Table 2: Hypothetical NMR Spectroscopic Data for this compound (in CDCl₃)
| Atom | Technique | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-α | ¹H NMR | ~4.0 | d | ~7.5 | -CH₂- |
| H-thiol | ¹H NMR | ~1.7 | t | ~7.5 | -SH |
| H-aromatic | ¹H NMR | ~7.4-7.9 | m | - | Naphthalene Ring Protons |
| C-α | ¹³C NMR | ~27 | - | - | -CH₂- |
| C-aromatic | ¹³C NMR | ~125-138 | - | - | Naphthalene Ring Carbons |
Note: The chemical shifts and coupling constants are illustrative and based on data for structurally similar compounds. Actual experimental values may vary.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Findings on Naphthalen-2-ylmethanethiol
This compound has been identified in scientific literature primarily as a versatile chemical intermediate and a building block in organic synthesis. Its key contributions stem from the unique combination of the bulky, aromatic naphthalene (B1677914) group and the reactive thiol moiety. Research has demonstrated its utility as a supramolecular compound that can serve as a reaction intermediate in the synthesis of more complex molecules. cymitquimica.com
One of the notable findings is its application in materials science, specifically in the formation of nanosized particles through reactions with elements like aluminum. cymitquimica.com These nanoparticles are highlighted for their potential in the development of new materials. Furthermore, the compound's luminescent properties have been noted, suggesting possible applications in optical or electronic materials. cymitquimica.com The thiol group imparts functionalities that make it a useful organic ligand, capable of coordinating with metal centers. Additionally, studies have shown its capacity to reductively cleave bonds, indicating its role as a reagent in specific synthetic transformations. cymitquimica.com While research on naphthalene derivatives is broad, the specific academic focus on this compound has been centered on these fundamental reactive and material properties.
| Area of Contribution | Key Research Finding |
| Organic Synthesis | Serves as a versatile reaction intermediate for constructing complex molecular architectures. cymitquimica.com |
| Materials Science | Reacts with aluminum to form luminescent, nanosized particles for new material development. cymitquimica.com |
| Coordination Chemistry | The thiol functionality allows it to act as an organic ligand. cymitquimica.com |
| Reagent Chemistry | Capable of participating in reductive bond cleavage reactions. cymitquimica.com |
Identification of Unexplored Research Avenues and Persistent Challenges
Despite its established utility, several research avenues for this compound remain largely unexplored. The full extent of its potential in coordination chemistry is yet to be realized; a systematic investigation into its coordination behavior with a wide range of transition metals could yield novel catalysts or functional materials. The photophysical properties, particularly its luminescence, have been mentioned but not deeply characterized. cymitquimica.com Detailed studies on its fluorescence quantum yield, lifetime, and response to different environments could open doors to applications in chemical sensing or bio-imaging.
A significant challenge is the limited commercial availability and the necessity for multi-step synthesis, which can hinder broader research adoption. While syntheses for related naphthalene thiols from precursors like 2-naphthol (B1666908) are documented, these often involve harsh conditions and can produce by-products, complicating purification. google.com The stability of the thiol group to oxidation also presents a persistent challenge during synthesis, purification, and storage, potentially leading to the formation of disulfides and other undesired side products.
| Unexplored Avenue | Persistent Challenge |
| Systematic Coordination Chemistry | Limited studies on its complexes with various metals. |
| Detailed Photophysical Characterization | Luminescent properties are noted but not fully quantified or explored for sensing applications. cymitquimica.com |
| Self-Assembled Monolayers (SAMs) | Potential for surface modification of metals like gold or copper has not been extensively studied. |
| Synthetic Accessibility | Often requires bespoke synthesis, which can be a barrier for non-synthetic chemists. |
| Chemical Stability | The thiol group is susceptible to oxidation, complicating handling and storage. |
Potential Impact of this compound Research on Interdisciplinary Fields
Future research on this compound could have a significant impact across several interdisciplinary fields. In materials science , a deeper understanding of its role in nanoparticle formation could lead to the tailored synthesis of quantum dots or other nanomaterials with specific optical and electronic properties. cymitquimica.com Its ability to form self-assembled monolayers on metal surfaces could be exploited in nanotechnology for creating functionalized surfaces with applications in molecular electronics, anti-corrosion coatings, and biosensors.
In medicinal chemistry , while the compound itself is not a therapeutic, the naphthalene scaffold is a recognized pharmacophore present in numerous bioactive molecules. chemistryviews.orgnih.gov this compound could serve as a key starting material for the synthesis of novel drug candidates. The thiol group provides a convenient handle for bioconjugation or for mimicking the side chain of cysteine in peptidomimetic studies.
In environmental science , thiol-functionalized molecules are known to have a high affinity for heavy metals. This suggests a potential application for this compound-based polymers or functionalized silica (B1680970) as sorbents for the remediation of heavy metal contamination from water.
| Interdisciplinary Field | Potential Impact |
| Materials Science & Nanotechnology | Development of novel nanoparticles, quantum dots, and functionalized surfaces for electronics and anti-corrosion. cymitquimica.com |
| Medicinal Chemistry | Use as a scaffold or intermediate for synthesizing new therapeutic agents and peptidomimetics. chemistryviews.orgnih.gov |
| Environmental Science | Application in creating sorbent materials for the removal of toxic heavy metals from aqueous environments. |
| Catalysis | As a ligand, it could be used to develop new metal complexes for homogeneous or heterogeneous catalysis. |
Emerging Methodologies and Theoretical Frameworks for Future Investigations
Advancements in both experimental and computational chemistry offer new ways to investigate this compound. High-throughput screening methodologies could be employed to rapidly test its efficacy as a ligand in a wide array of catalytic reactions or to screen for biological activity in its derivatives. The development of new synthetic methods, such as C-H functionalization, could provide more efficient and atom-economical routes to synthesize substituted analogues, bypassing traditional multi-step processes. chemistryviews.org
From a theoretical standpoint, Density Functional Theory (DFT) calculations can be a powerful tool to predict the compound's electronic structure, reactivity, and the properties of its metal complexes. These computational models can guide experimental work by predicting reaction outcomes, characterizing transition states, and explaining the origins of its photophysical properties. Molecular dynamics simulations could be used to model the behavior of this compound in self-assembled monolayers, providing insights into their structure, stability, and barrier properties at the atomic level. These advanced computational approaches will be crucial in accelerating the exploration of this compound's potential and overcoming existing experimental challenges.
| Methodology / Framework | Application to this compound Research |
| High-Throughput Screening | Rapidly evaluate catalytic activity or biological properties of a library of its derivatives. |
| Advanced Synthetic Methods | Employ modern techniques like C-H functionalization to create analogues with improved efficiency. chemistryviews.org |
| Density Functional Theory (DFT) | Predict electronic properties, reaction mechanisms, and spectra to guide experimental design. |
| Molecular Dynamics (MD) Simulations | Model the formation and properties of self-assembled monolayers on various surfaces. |
Q & A
Basic Research Questions
How can researchers synthesize Naphthalen-2-ylmethanethiol with high purity, and what analytical techniques validate its structural integrity?
Methodological Answer:
Synthesis typically involves thiolation of naphthalen-2-ylmethanol via nucleophilic substitution or oxidation-reduction pathways. Post-synthesis, structural validation requires:
- X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization of bond angles and torsional conformations .
- Nuclear Magnetic Resonance (NMR) to confirm proton environments (e.g., C1–C11 and C2–H2 coupling in ).
- Mass spectrometry to verify molecular weight (e.g., NIST Chemistry WebBook protocols in ).
What are the foundational toxicity assessment protocols for this compound in mammalian systems?
Methodological Answer:
Standard toxicity studies follow the inclusion criteria outlined in Table B-1 ( ):
- Routes of exposure : Inhalation, oral, or dermal administration in rodent models.
- Health outcomes : Monitor systemic effects (hepatic, renal, respiratory) and hematological parameters.
- Dose-response analysis : Use ATSDR guidelines ( ) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level).
How can researchers design experiments to assess environmental partitioning of this compound?
Methodological Answer:
Environmental fate studies require:
- Partitioning coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to predict mobility in soil/water systems.
- Degradation studies : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track photolytic/hydrolytic degradation (refer to ’s "Transformation and degradation" framework).
- Biomonitoring : Collect air/water/sediment samples near industrial sites, following EPA DSSTox protocols ().
Advanced Research Questions
How can density-functional theory (DFT) optimize the electronic structure and reactivity predictions of this compound?
Methodological Answer:
- Functional selection : Use hybrid functionals (e.g., B3LYP in ) to balance exact exchange and correlation energy for accurate thermochemical data (e.g., ionization potentials, atomization energies).
- Basis sets : Employ 6-311++G(d,p) for sulfur-containing systems to capture polarization and diffuse effects.
- Validation : Compare computed vibrational frequencies (IR/Raman) with experimental spectra (NIST data in ).
How should researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Bias assessment : Apply ’s confidence ratings (e.g., "High Initial Confidence" for studies with rigorous controls).
- Meta-analysis : Aggregate data from ’s health outcome categories (systemic effects, biomonitoring) to identify dose-dependent trends.
- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific disparities ( ’s Step 7: "Translate Confidence Rating into Level of Evidence").
What advanced crystallographic strategies improve the resolution of this compound’s supramolecular interactions?
Methodological Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands ( ) to model overlapping diffraction patterns.
- Hydrogen bonding analysis : Apply ORTEP-3’s GUI ( ) to visualize non-covalent interactions (e.g., S–H···π contacts).
- Dynamic studies : Pair with molecular dynamics simulations to assess conformational flexibility (e.g., torsional angles in ).
How can researchers validate the environmental persistence of this compound using high-throughput screening?
Methodological Answer:
- QSAR modeling : Develop quantitative structure-activity relationships using EPA’s EPI Suite and ECHA databases ().
- High-resolution mass spectrometry (HRMS) : Detect trace degradation products in simulated environmental matrices ( ).
- Microcosm studies : Replicate sediment-water systems under controlled O2/UV conditions ( ’s "Environmental monitoring" framework).
Data Contradiction and Validation
What criteria should researchers use to evaluate the reliability of published data on this compound?
Methodological Answer:
Adopt ’s checklist:
- Method transparency : Ensure experimental protocols (e.g., synthesis, dosing) are fully described.
- Reproducibility : Confirm results align with independent studies (e.g., cross-check NMR/DFT data in and ).
- Peer review : Prioritize studies from journals with rigorous peer-review processes (’s citation standards).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
